2,4-Dichloro-3-nitrobenzoic acid

Descripción

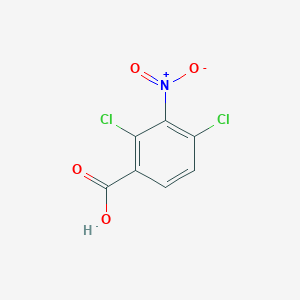

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQPYERMRVPJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302489 | |

| Record name | 2,4-Dichloro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39053-42-4 | |

| Record name | 2,4-Dichloro-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39053-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2,4 Dichloro 3 Nitrobenzoic Acid and Its Analogs

Vibrational Spectroscopy Applications (IR, Raman) for Structural Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within 2,4-dichloro-3-nitrobenzoic acid.

The Fourier-transform infrared (FT-IR) spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption in the range of 2500–3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. The asymmetric stretching of the nitro group (NO₂) typically appears in the 1520–1350 cm⁻¹ region. For instance, in a related compound, 4-methyl-3-nitrobenzoic acid, the C=O stretching vibration of the acid group is observed as a very strong band at 1698 cm⁻¹. scirp.org

In the analog 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the IR spectrum shows characteristic stretches for O-H at 3096 cm⁻¹, C=O at 1702 cm⁻¹, and asymmetric and symmetric NO₂ stretches at 1542 and 1323 cm⁻¹, respectively. iucr.org Similarly, the FT-IR and FT-Raman spectra of 4-methyl-3-nitrobenzoic acid have been extensively studied, with vibrational frequencies computed using Density Functional Theory (DFT) to complement the experimental data. scirp.orgresearchgate.net

The table below summarizes key IR spectral data for this compound and related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | ~1702 iucr.org |

| Nitro | Asymmetric Stretch | 1520-1350 |

| Nitro | Symmetric Stretch | ~1323 iucr.org |

| Carbon-Fluorine | C-F Stretch | ~1117 iucr.org |

This table presents typical wavenumber ranges for the indicated functional groups based on the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons. In a general sense, for this compound, the aromatic protons are expected to appear as distinct multiplets in the δ 7.5–8.5 ppm range.

For comparison, the ¹H NMR spectrum of the related compound 4-fluorobenzoic acid in DMSO-d6 shows multiplets for the aromatic protons in the range of δ 7.92-8.11 ppm and 7.21-7.40 ppm. rsc.org In another analog, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the aromatic protons appear as a doublet at δ 8.60 ppm, a singlet at δ 8.22 ppm, a doublet at δ 8.18 ppm, and a singlet at δ 8.03 ppm in DMSO-d6. iucr.org

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. For 4-fluorobenzoic acid, the ¹³C NMR spectrum in DMSO-d6 shows signals at δ 166.84, 166.37, 164.38, 132.59, 127.83, and 116.14 ppm. rsc.org In the case of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the ¹³C NMR signals in DMSO-d6 are observed at δ 165.1, 148.9, 140.8, 128.8 (q, ²J = 34 Hz), 128.2 (q, ³J = 4 Hz), 125.8, 122.42 (q, ¹J = 273 Hz), and 122.4 (q, ³J = 4 Hz) ppm. iucr.org The presence of distinct peaks and the absence of extraneous signals in both ¹H and ¹³C NMR spectra are crucial indicators of the compound's purity.

The following table presents a compilation of NMR data for related benzoic acid derivatives.

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 4-Fluorobenzoic acid rsc.org | DMSO-d6 | 13.06 (s, 1H), 8.11–7.92 (m, 2H), 7.40–7.21 (m, 2H) | 166.84, 166.37, 164.38, 132.59, 127.83, 116.14 |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide iucr.org | DMSO-d6 | 8.60 (d, J = 2.2 Hz, 1H), 8.22 (s, 1H), 8.18 (d, J = 2.2 Hz, 1H), 8.03 (s, 1H) | 165.1, 148.9, 140.8, 128.8 (q, ²J=34 Hz), 128.2 (q, ³J=4 Hz), 125.8, 122.42 (q, ¹J=273 Hz), 122.4 (q, ³J=4 Hz) |

This table showcases ¹H and ¹³C NMR data for compounds structurally related to this compound, as detailed in the cited literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular formula of this compound and for analyzing its fragmentation patterns.

HRMS can determine the mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental composition. For instance, in the analysis of nitro-fatty acids, accurate mass determinations with less than 3 ppm error were achieved. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique in HRMS, particularly in negative ion mode, as it is well-suited for ionizing polar carboxylic acids, generating singly charged, deprotonated molecular ions that are readily interpreted. pnnl.gov

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. In the case of nitroaromatic compounds, characteristic fragmentation patterns can be observed. For example, the analysis of nitro-fatty acids in negative ion mode often shows a significant neutral loss of HNO₂ (47 Da) and the formation of an NO₂⁻ ion (m/z 46). nih.gov The fragmentation of 2,5-dichloro-3-nitrobenzoic acid in negative ion mode has been studied, providing insights into its dissociation pathways. massbank.eu Similarly, the mass spectrum of 2,4-dichlorobenzoic acid has been documented, which can serve as a reference for understanding the fragmentation of the chlorinated benzoic acid core. nist.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

For the related compound, 2,4-dichloro-6-nitrobenzoic acid, the crystal structure reveals that the molecule is non-planar. nih.govdoaj.org The carboxyl and nitro groups are twisted with respect to the benzene (B151609) ring by 82.82(12)° and 11.9(2)°, respectively. nih.govdoaj.org In another analog, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the carboxylic acid group is twisted out of the benzene ring plane by 22.9(1)°, while the nitro group is nearly perpendicular with a tilt angle of 85.38(7)°. iucr.org

The solid-state architecture of these molecules is governed by various intermolecular interactions. In the crystal structure of 2,4-dichloro-6-nitrobenzoic acid, the molecules are stabilized by O—H···O hydrogen bonds between the carboxyl groups of adjacent molecules, forming dimers. nih.govdoaj.org Additionally, weak C—H···O interactions are observed between a nitro group and the benzene ring of a neighboring molecule. nih.govdoaj.org

Similarly, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid forms hydrogen-bonded dimers in the solid state. iucr.org The study of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid also reveals the formation of head-to-tail hydrogen-bonded dimers with a graph-set notation of R²₂(8). researchgate.net

The table below presents crystallographic data for an analog of this compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2,4-dichloro-6-nitrobenzoic acid nih.gov | Triclinic | P-1 | 4.6930(7) | 7.5590(11) | 13.0721(19) | 97.120(2) | 95.267(2) | 100.631(2) | 449.11(11) | 2 |

| 2,4-dichloro-5-nitrobenzoic acid cambridge.org | Monoclinic | P2₁/a | 13.761(2) | 8.435(1) | 7.684(1) | 99.85(1) | 878.5(1) | 4 |

This table provides unit cell parameters for analogs of this compound, offering a comparative view of their solid-state structures.

Conformation in the Solid State

The precise three-dimensional arrangement of atoms in the crystalline state is fundamental to understanding the physicochemical properties of a molecule. For this compound and its analogs, X-ray crystallography is the definitive technique for elucidating solid-state conformation, revealing details about molecular planarity, substituent orientation, and intermolecular interactions that govern the crystal packing.

A detailed crystallographic study has been conducted on the isomeric compound, 2,4-dichloro-6-nitrobenzoic acid . nih.govdoaj.orgiucr.org This analysis offers a strong model for understanding the conformational preferences of dichloronitrobenzoic acids. In the solid state, the molecule of 2,4-dichloro-6-nitrobenzoic acid is not planar. nih.gov The carboxyl and nitro groups are significantly twisted with respect to the benzene ring. nih.govdoaj.orgiucr.org The dihedral angle between the plane of the carboxyl group and the benzene ring is 82.82(12)°, while the nitro group is twisted by 11.9(2)°. nih.govdoaj.orgiucr.org This substantial out-of-plane rotation of the carboxyl group is a common feature in ortho-substituted benzoic acids, arising from steric hindrance between the adjacent substituents.

The crystal structure of 2,4-dichloro-6-nitrobenzoic acid is stabilized by a network of intermolecular hydrogen bonds. nih.goviucr.org A characteristic centrosymmetric dimer is formed via O—H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. nih.gov Additionally, a weaker C—H···O interaction is observed between a hydrogen atom on the benzene ring and an oxygen atom of the nitro group of an adjacent molecule, further contributing to the stability of the crystal lattice. nih.goviucr.org

The crystallographic parameters for 2,4-dichloro-6-nitrobenzoic acid are summarized in the table below. The compound crystallizes in the triclinic space group P-1. nih.goviucr.org

Table 1: Crystallographic Data for 2,4-Dichloro-6-nitrobenzoic Acid

| Parameter | Value |

| Chemical Formula | C₇H₃Cl₂NO₄ |

| Molecular Weight | 236.00 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.6930 (7) |

| b (Å) | 7.5590 (11) |

| c (Å) | 13.0721 (19) |

| α (°) | 97.120 (2) |

| β (°) | 95.267 (2) |

| γ (°) | 100.631 (2) |

| Volume (ų) | 449.11 (11) |

| Z | 2 |

| Data sourced from Liu & Du (2008). nih.goviucr.org |

For other analogs, such as 4-chloro-3-nitrobenzoic acid , crystallographic data is also available and reveals similar patterns of hydrogen-bonded dimers, a common motif for carboxylic acids in the solid state. nih.gov The planarity of the molecule and the orientation of the nitro and chloro substituents are influenced by their positions on the aromatic ring, which in turn affects the crystal packing.

In the case of this compound, it can be inferred that the molecule will also exhibit non-planarity. The presence of substituents at both ortho-positions relative to the carboxylic acid group (a chlorine atom at C2) and the nitro group (a chlorine atom at C4 and the carboxylic acid at C3) would lead to significant steric strain. This would likely force both the carboxylic acid and the nitro group to twist out of the plane of the benzene ring to achieve a lower energy conformation. The extent of this twisting would be dependent on the balance between steric repulsion and the electronic effects that favor planarity for conjugation. The formation of hydrogen-bonded dimers is also highly probable for this compound in the solid state.

Chemical Reactivity and Mechanistic Investigations Involving 2,4 Dichloro 3 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Reaction Mechanisms and Regioselectivity

The aromatic ring of 2,4-dichloro-3-nitrobenzoic acid is generally deactivated towards electrophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro and chloro groups. However, under forcing conditions, further substitution can be achieved. The synthesis of this compound itself involves an electrophilic aromatic substitution reaction, specifically the nitration of 2,4-dichlorobenzoic acid. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile.

The regioselectivity of this nitration is directed by the existing substituents. The carboxyl group is a meta-director, while the chloro groups are ortho-, para-directors. The incoming nitro group is directed to the position that is meta to the carboxyl group and ortho/para to the chloro groups, which is the 3-position. The reaction proceeds through a standard electrophilic aromatic substitution mechanism involving the attack of the π-electron system of the benzene (B151609) ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org Subsequent deprotonation restores the aromaticity of the ring.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -COOH | Deactivating | Meta |

| -Cl | Deactivating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

Nucleophilic Substitution Reactions on the Aromatic Ring

The electron-deficient nature of the aromatic ring in this compound, enhanced by the presence of the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNA_r) reactions. libretexts.org In these reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), and the negative charge of the resulting intermediate (a Meisenheimer complex) is stabilized by the electron-withdrawing nitro group. nih.gov

The chlorine atoms at the 2- and 4-positions are potential sites for nucleophilic attack. The nitro group at the 3-position strongly activates the adjacent chlorine at the 4-position for substitution. Research on similar compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, has shown that aminodechlorination can occur selectively at the C-2 position. researchgate.net This suggests that the position of nucleophilic attack on this compound would be influenced by the specific nucleophile and reaction conditions. Common nucleophiles for such reactions include amines, alkoxides, and hydroxides. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a tetrahedral intermediate, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org

Reduction and Oxidation Pathways of the Nitro and Carboxyl Groups

Reduction of the Nitro Group:

The nitro group of this compound can be readily reduced to an amino group, forming 3-amino-2,4-dichlorobenzoic acid. This transformation is a key step in the synthesis of various derivatives. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method. wikipedia.orgcommonorganicchemistry.com However, care must be taken to avoid dehalogenation, which can be a side reaction with some catalysts. commonorganicchemistry.com

Chemical reducing agents are also effective. A classic method involves the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric or acetic acid. sci-hub.st Tin(II) chloride (SnCl₂) in an appropriate solvent is another mild and selective reagent for the reduction of aromatic nitro groups, often used when other reducible functional groups are present. commonorganicchemistry.comstackexchange.com The choice of reducing agent can be critical for achieving high yields and selectivity.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Selectivity |

| H₂/Pd/C | Varies | Can cause dehalogenation |

| H₂/Raney Nickel | Varies | Less prone to dehalogenation than Pd/C commonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | Acidic | Good for many substrates sci-hub.st |

| SnCl₂ | Acidic or neutral | Mild and selective commonorganicchemistry.comstackexchange.com |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous | Can be selective sci-hub.st |

Oxidation and Reduction of the Carboxyl Group:

The carboxyl group of this compound is at a high oxidation state and is generally resistant to further oxidation under typical conditions. However, under specific conditions, it can undergo oxidative decarboxylation. libretexts.orgmsu.edu

Conversely, the carboxyl group can be reduced to a primary alcohol. This reduction requires a powerful reducing agent, as carboxylic acids are less reactive towards reduction than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the carboxyl group to a hydroxymethyl group. libretexts.orgmsu.edu Diborane (B₂H₆) can also be used for the reduction of carboxylic acids. libretexts.orgmsu.edu Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.orgmsu.edujsynthchem.com

Decarboxylative Processes and Coupling Reactions

The carboxyl group of this compound can be removed through decarboxylation, typically requiring high temperatures or the presence of a catalyst. The Hunsdiecker reaction, which involves the treatment of a silver salt of the carboxylic acid with bromine, is a classic method for decarboxylative halogenation. libretexts.orgmsu.edu

More recently, transition metal-catalyzed decarboxylative coupling reactions have emerged as powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, copper-catalyzed oxidative decarboxylative coupling of 2-nitrobenzoic acids with benzoxazoles has been reported. rsc.org This type of reaction suggests that this compound could potentially be used as a coupling partner in similar transformations, where the carboxyl group is lost as carbon dioxide, and a new bond is formed at the ipso-position. The ortho-nitro group in these reactions is often found to be crucial for facilitating the decarboxylation and subsequent coupling steps. rsc.org The decarboxylation of aromatic carboxylic acids can also be achieved under certain conditions using catalysts like silver carbonate or in polar aprotic solvents at elevated temperatures. organic-chemistry.orggoogleapis.com

Solvent Effects on Reactivity and Association Phenomena

The choice of solvent can significantly influence the rate and outcome of reactions involving this compound. Solvent polarity, dielectric constant, and the ability to form hydrogen bonds are key factors. wikipedia.org For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents are often preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

The ionization of the carboxylic acid group is highly dependent on the solvent. In protic solvents, the acid can dissociate to form a carboxylate anion and a solvated proton. This equilibrium is influenced by the solvent's acidity, basicity, and dielectric constant. wikipedia.org The association of carboxylic acid molecules through hydrogen bonding to form dimers is also a well-known phenomenon, particularly in nonpolar, aprotic solvents. This dimerization can affect the reactivity of the carboxyl group.

Kinetic studies of reactions involving benzoic acid derivatives in various aprotic solvents have shown that the reaction rates can be correlated with solvent parameters such as polarity/polarizability and basicity. rsc.org For reactions involving this compound, a similar dependence would be expected, where the solvent's ability to stabilize charged intermediates or transition states plays a crucial role in determining the reaction kinetics. wikipedia.org

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

There is a lack of specific published research detailing the use of 2,4-Dichloro-3-nitrobenzoic acid to build complex molecular architectures. While its structure is suggestive of such potential, no concrete examples or detailed synthetic pathways originating from this specific compound were found.

Precursors for Specialized Chemical Compounds (e.g., agrochemical intermediates, dye precursors)

No specific agrochemicals or dyes have been identified in the available literature as being synthesized directly from this compound. Information found pertains to other isomers, and it cannot be assumed that this isomer shares the same applications.

Integration into Novel Chemical Systems or Catalytic Cycles

There is no information available regarding the integration of this compound or its derivatives into novel chemical systems or catalytic cycles.

Due to the absence of specific data for this compound, a data table of compound names mentioned in the article is not applicable.

Environmental Transformation and Degradation Pathways of Dihalonitrobenzoic Acids

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds in the environment. For 2,4-dichloro-3-nitrobenzoic acid, key abiotic degradation mechanisms include the hydrolysis of its potential ester and amide derivatives and photolytic transformations.

Esters and amides of carboxylic acids can undergo hydrolysis, a reaction with water, which can be catalyzed by acids or bases. chemguide.co.uklibretexts.org This process splits the ester or amide back into the parent carboxylic acid and an alcohol or amine, respectively. chemguide.co.uklibretexts.org

Table 1: General Principles of Ester Hydrolysis

| Catalyst | Reaction Type | Key Characteristics | Products |

| Acid (e.g., HCl, H₂SO₄) | Reversible | Requires an excess of water to favor product formation. chemguide.co.uk | Carboxylic acid and alcohol. libretexts.org |

| Base (e.g., NaOH, KOH) | Irreversible (Saponification) | The reaction goes to completion. libretexts.org | Carboxylate salt and alcohol. libretexts.org |

Photolysis, or the degradation of a molecule by light, is another significant abiotic pathway for nitroaromatic compounds. nih.govacs.org Compounds containing chromophores that absorb light at wavelengths greater than 290 nm may be susceptible to direct photolysis by sunlight. nih.gov Nitroaromatic compounds, including nitrobenzoic acids, possess such chromophores. nih.govepa.gov

The photolysis of nitrobenzyl compounds, a related class, often involves the formation of a quinonoid intermediate, which can then rearrange or react to form various photoproducts, such as the corresponding nitroso compound. nih.govacs.org For instance, photolysis of o-nitrobenzyl compounds can yield o-nitrosobenzaldehyde. nih.govacs.org Another potential phototransformation pathway for some aromatic compounds is the oxidation of methyl groups, if present, to form benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid derivatives. researchgate.net While specific photoproducts for this compound have not been detailed in the available literature, it is plausible that it would undergo phototransformation, potentially leading to dechlorination, denitration, or other structural modifications upon exposure to sunlight.

Biotransformation and Microbial Metabolism Studies

Biotransformation, the chemical alteration of a substance within a living organism, is a crucial process in the environmental degradation of many organic pollutants. nih.gov Microorganisms, in particular, play a vital role in the breakdown of complex aromatic compounds. researchgate.net

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize various enzymatic pathways to degrade halogenated and nitrated aromatic compounds. Studies on compounds structurally related to this compound provide insights into potential aerobic degradation pathways.

For example, the degradation of 2-chloro-4-nitrobenzoic acid (2C4NBA) by Acinetobacter sp. strain RKJ12 involves an initial oxidative dechlorination to form 2-hydroxy-4-nitrobenzoic acid, which is then further metabolized to 2,4-dihydroxybenzoic acid with the release of nitrite (B80452). nih.govasm.org This pathway involves mono-oxygenase enzymes. nih.govasm.org

Research on dichloronitrobenzenes (DCNB) has also shown that they are biodegradable under aerobic conditions. researchgate.netnih.gov Strains of Diaphorobacter sp. have been isolated that can degrade 2,3-DCNB and 3,4-DCNB, with the degradation initiated by a dioxygenase enzyme, leading to the release of nitrite. researchgate.netnih.gov Similarly, the degradation of 2,4-dichlorobenzoic acid has been observed in various bacterial strains, often proceeding through the formation of chlorocatechols. researchgate.netresearchgate.netresearchgate.net

Table 2: Examples of Aerobic Degradation of Related Chloro- and Nitro- Aromatic Compounds

| Compound | Degrading Microorganism(s) | Key Initial Step/Enzyme | Intermediate(s) |

| 2-Chloro-4-nitrobenzoic acid | Acinetobacter sp. RKJ12 | Oxidative dechlorination (Mono-oxygenase) | 2-Hydroxy-4-nitrobenzoic acid, 2,4-Dihydroxybenzoic acid nih.govasm.org |

| 3,4-Dichloronitrobenzene | Diaphorobacter sp. JS3050 | Dioxygenation (Nitroarene dioxygenase) | Not specified, nitrite release observed researchgate.netnih.gov |

| 2,4-Dichlorobenzoic acid | Corynebacterium sepedonicum KZ-4 | Dehalogenation/Hydroxylation | 4-Hydroxybenzoate, Protocatechuic acid researchgate.net |

| 3-Chlorobenzoic acid | Pseudomonas putida | Not specified | Not specified, complete degradation observed nih.gov |

In the absence of oxygen, the transformation of nitroaromatic compounds often proceeds through reductive pathways. The nitro group is highly susceptible to reduction, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. nih.gov

Studies on the anaerobic transformation of 2,4,6-trinitrotoluene (B92697) (TNT) show a stepwise reduction of the nitro groups to form aminodinitrotoluenes, diaminonitrotoluenes, and finally triaminotoluene (TAT). nih.gov Similarly, the anaerobic transformation of various mono- and dinitroaromatic compounds in sewage effluent leads to the formation of the corresponding aromatic amines. nih.gov For instance, nitrobenzene (B124822) is reduced to aniline, and 3- and 4-nitrobenzoic acids are transformed into aminobenzoic acids. nih.gov

Therefore, it is highly probable that under anaerobic conditions, the primary transformation pathway for this compound would involve the reduction of its nitro group to form 3-amino-2,4-dichlorobenzoic acid. Further degradation of the aromatic ring under anaerobic conditions is also possible, though often a slower process. The degradation of 2,4-D has been observed under anaerobic conditions, including denitrification and methanogenic conditions, often involving reductive dechlorination. iastate.edu

Persistence and Environmental Fate Modeling in Various Matrices

The persistence of a chemical in the environment is determined by its resistance to degradation from abiotic and biotic processes. juniperpublishers.com Factors such as water solubility, soil adsorption coefficient (Koc), and half-life in different environmental compartments (soil, water) are crucial for assessing persistence. juniperpublishers.com

While specific persistence data for this compound is scarce, information on related compounds can provide an indication of its likely environmental behavior. For example, the herbicide 2,4-D is considered non-persistent in soil, with an average field half-life of about 10 days, primarily due to microbial degradation. illinois.educdc.gov However, its persistence can be longer in cold, dry soils. juniperpublishers.com

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. researchgate.netmdpi.com These models integrate data on a chemical's physical-chemical properties and transformation rates to estimate its concentration in various environmental media like air, water, soil, and sediment. researchgate.netmdpi.com Models can range from simple, non-spatial multimedia models to more complex, spatially-resolved models for specific watersheds or ecosystems. mdpi.com To accurately model the environmental fate of this compound, specific data on its properties such as vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation rate constants in different matrices would be required.

Table 3: Key Parameters for Environmental Fate Modeling

| Parameter | Description | Importance for Fate Modeling |

| Water Solubility | The maximum amount of a substance that can dissolve in water. | Influences transport in water and potential for leaching. illinois.edu |

| Soil Adsorption Coefficient (Koc) | A measure of a chemical's tendency to bind to soil organic matter. | Determines mobility in soil; high Koc indicates less mobility. illinois.edu |

| Vapor Pressure | The pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase. | Indicates the potential for volatilization into the atmosphere. juniperpublishers.com |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. | Indicates potential for bioaccumulation in organisms. |

| Degradation Half-Life (t½) | The time required for the concentration of a substance to decrease by half. | A key measure of persistence in different environmental compartments (e.g., soil, water). juniperpublishers.com |

Theoretical and Computational Chemistry Investigations of 2,4 Dichloro 3 Nitrobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for dissecting the electronic nature of 2,4-Dichloro-3-nitrobenzoic acid. These calculations help in understanding its stability, reactivity, and the nature of its chemical bonds. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key descriptors of molecular reactivity and stability. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the carboxyl group, which are the most electron-rich regions. The LUMO, conversely, is likely centered on the electron-withdrawing nitro group and the aromatic ring. A smaller HOMO-LUMO energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

Computational models can predict the energies of these orbitals. The presence of two chlorine atoms and a nitro group, all of which are electron-withdrawing, is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted benzoic acid. This effect generally leads to increased electrophilicity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This table presents expected values based on typical DFT calculations for similar aromatic compounds. Actual values would require specific computation.

| Parameter | Expected Value (eV) | Implication |

|---|---|---|

| HOMO Energy (EHOMO) | -7.0 to -8.5 | Indicates the molecule's capacity to donate electrons. A lower value suggests weaker electron-donating ability. |

| LUMO Energy (ELUMO) | -2.5 to -4.0 | Represents the molecule's ability to accept electrons. A more negative value indicates a stronger electron-accepting nature. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 | Relates to chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. taylorandfrancis.com |

A Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, MEP calculations would show the most negative potential (red) around the oxygen atoms of the carboxylic acid and nitro groups, due to the high electronegativity of oxygen. The hydrogen atom of the carboxyl group would exhibit a strongly positive potential (blue), making it a likely site for hydrogen bonding. The aromatic ring would display a complex pattern, with the electron-withdrawing substituents creating regions of lower electron density compared to benzene.

NBO (Natural Bond Orbital) analysis can provide quantitative values for the partial charges on each atom, further detailing the charge distribution.

Table 2: Predicted Partial Atomic Charges for this compound from NBO Analysis This table shows representative charge values based on typical calculations for substituted nitrobenzenes.

| Atom/Group | Predicted Partial Charge (a.u.) | Significance |

|---|---|---|

| Carboxyl O | -0.6 to -0.8 | High negative charge, indicating a nucleophilic and hydrogen bond accepting site. |

| Carboxyl H | +0.4 to +0.5 | High positive charge, indicating an acidic proton and hydrogen bond donor site. |

| Nitro O | -0.4 to -0.6 | Significant negative charge, contributing to the molecule's polarity. |

| Aromatic C-Cl | +0.1 to +0.2 | Carbon attached to chlorine is slightly positive due to chlorine's electronegativity. |

| Aromatic C-NO2 | +0.2 to +0.4 | Carbon attached to the nitro group is significantly positive, indicating an electrophilic site. |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure of molecules and their dynamic behavior. chemrxiv.org For a flexible molecule like this compound, identifying the most stable conformations is crucial for understanding its properties and interactions.

The primary sources of conformational flexibility in this compound are the rotation of the carboxylic acid group and the nitro group relative to the plane of the benzene ring. Computational methods can map the potential energy surface by systematically rotating these groups and calculating the energy of each resulting conformer. quizlet.comyoutube.com

Studies on similar substituted benzoic acids have shown that the carboxylic group is often twisted with respect to the benzene ring to minimize steric hindrance with adjacent substituents. nih.gov In the case of this compound, significant steric repulsion would exist between the carboxylic acid group and the chlorine atom at position 4, and between the nitro group and the chlorine at position 2. The global minimum energy conformation will represent a balance between stabilizing electronic effects (like conjugation) and destabilizing steric repulsions. The planarity of the molecule is often disrupted, with both the carboxyl and nitro groups being twisted out of the plane of the aromatic ring. nih.gov

Table 3: Hypothetical Relative Energies of Key Conformers of this compound This table illustrates the concept of a conformational energy landscape. The reference (0 kJ/mol) is the lowest energy conformer found.

| Conformer Description (Dihedral Angles) | Relative Energy (kJ/mol) | Stability |

|---|---|---|

| Global Minimum (e.g., Carboxyl twisted ~30°, Nitro twisted ~45°) | 0 | Most Stable |

| Local Minimum (e.g., Carboxyl twisted ~150°, Nitro twisted ~45°) | 5 - 10 | Metastable |

| Transition State (e.g., Planar conformation) | > 20 | Unstable |

In the solid state, molecules of this compound will arrange themselves to maximize attractive intermolecular forces. Computational modeling can predict these interactions. The most significant interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules, a common structural motif for carboxylic acids. nih.gov

Other important interactions include:

Halogen Bonding: The chlorine atoms can act as electrophilic regions (the σ-hole) and interact with nucleophilic sites like the oxygen atoms of the nitro or carboxyl groups of neighboring molecules.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to crystal stability.

C-H···O Interactions: Weak hydrogen bonds between aromatic C-H groups and oxygen atoms can further stabilize the crystal lattice. nih.gov

Modeling these interactions is crucial for predicting crystal packing and understanding the physical properties of the solid material.

Spectroscopic Property Prediction and Validation

Computational chemistry provides a powerful means to predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. aip.org For this compound, DFT calculations can accurately predict vibrational frequencies (IR and Raman), and NMR chemical shifts.

The predicted vibrational spectra can help in assigning the absorption bands observed in experimental IR spectra to specific molecular motions, such as the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and the C-Cl stretches. Similarly, predicted ¹H and ¹³C NMR chemical shifts, when compared to experimental spectra, can confirm the assigned structure and provide insight into the electronic environment of each nucleus. aip.org A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure.

Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data This table illustrates how computational data is used to validate experimental findings. Values are representative for this class of compounds.

| Spectroscopic Data | Typical Experimental Value | Typical Calculated Value (DFT) | Assignment |

|---|---|---|---|

| IR Frequency (cm-1) | ~1700 | ~1710 | C=O stretch (Carboxylic acid) |

| IR Frequency (cm-1) | ~1530 | ~1540 | Asymmetric NO2 stretch |

| 1H NMR Shift (ppm) | 10-12 | 10-12 | Carboxylic acid proton (-COOH) |

| 13C NMR Shift (ppm) | ~165 | ~166 | Carboxyl carbon (-COOH) |

Simulated IR, Raman, and NMR Spectra

Currently, there is no published research available that presents the simulated IR, Raman, or NMR spectra for this compound.

Comparison with Experimental Data

Due to the lack of simulated spectral data as noted in the previous section, a comparison with experimental data cannot be performed.

Advanced Analytical Methodologies for Detection and Quantification of 2,4 Dichloro 3 Nitrobenzoic Acid

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 2,4-dichloro-3-nitrobenzoic acid. Its versatility allows for the separation of the compound from complex matrices, making it suitable for a variety of analytical challenges.

The development of a robust HPLC method is fundamental for the accurate analysis of this compound. A typical approach involves reverse-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. For instance, a C18 column is often employed for the separation. scispace.com

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to control the pH and improve peak shape. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, volatile acids such as formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com The flow rate and column temperature are also adjusted to ensure optimal resolution and analysis time.

A stability-indicating HPLC-UV method was developed for 4-bromomethyl-3-nitrobenzoic acid, a related nitroaromatic compound. researchgate.net This method utilized an octadecylsilane (B103800) column with a mobile phase of methanol-water (80:20, v/v) adjusted to pH 4.0 with formic acid, at a flow rate of 0.7 mL/min and a temperature of 30°C. researchgate.net Such methodologies can often be adapted for the analysis of this compound.

Interactive Data Table: HPLC Method Parameters for Related Compounds

| Parameter | Value | Reference |

| Column | Octadecylsilane (C18) | researchgate.net |

| Mobile Phase | Methanol (B129727):Water (80:20, v/v), pH 4.0 with Formic Acid | researchgate.net |

| Flow Rate | 0.7 mL/min | researchgate.net |

| Detection | UV Diode Array at 271 nm | researchgate.net |

| Temperature | 30°C | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

Detection Strategies (UV, Diode Array Detection)

Ultraviolet (UV) detection is a commonly used and robust method for the quantification of this compound after HPLC separation. The compound exhibits absorbance in the UV region, allowing for its detection. A fixed wavelength detector can be used, often set at a wavelength of maximum absorbance to ensure high sensitivity. hitachi-hightech.com

Diode Array Detection (DAD), also known as Photodiode Array (PDA) detection, offers a significant advantage over single-wavelength UV detectors. hitachi-hightech.comchromatographyonline.com A DAD detector acquires the entire UV-visible spectrum of the analyte as it elutes from the column. hitachi-hightech.comshimadzu.com This provides several benefits:

Peak Purity Analysis: The spectral data across a chromatographic peak can be compared to assess its purity and determine if any co-eluting impurities are present. shimadzu.com

Compound Identification: The acquired UV spectrum can be compared to a library of spectra for tentative identification of the compound. shimadzu.com

Optimal Wavelength Selection: The data allows for the selection of the most appropriate wavelength for quantification post-analysis, maximizing sensitivity and minimizing interference. chromatographyonline.com

For related nitroaromatic compounds, detection wavelengths around 230 nm and 271 nm have been successfully employed. scispace.comresearchgate.net

Gas Chromatography (GC) with Selective Detectors (e.g., ECD)

Gas Chromatography (GC) is another powerful technique for the analysis of certain compounds. For a non-volatile compound like this compound, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis. scioninstruments.com This often involves converting the carboxylic acid group into an ester, for example, a methyl ester. scioninstruments.com

The Electron Capture Detector (ECD) is a highly sensitive and selective detector used in GC. measurlabs.comscioninstruments.com It is particularly sensitive to compounds containing electronegative atoms, such as the chlorine and nitro groups present in this compound. measurlabs.comscioninstruments.comchromatographyonline.com The ECD works by measuring a decrease in a constant current caused by the capture of electrons by the analyte molecules. chromatographyonline.com This high selectivity makes it an excellent choice for trace analysis of halogenated and nitro-containing compounds in complex samples, such as environmental matrices. measurlabs.comscioninstruments.com

While highly sensitive, the ECD has a more limited linear range compared to other detectors and can be susceptible to contamination, which may affect its performance. chromatographyonline.comchromatographyonline.com

Hyphenated Techniques: LC-MS/MS and GC-MS for Trace Analysis and Metabolite Identification

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, offer unparalleled sensitivity and specificity for the analysis of this compound and its potential metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both targeted quantification and untargeted screening. nih.gov It provides excellent sensitivity, often in the low nanomolar range, and high specificity. nih.gov The use of high-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap systems, allows for the accurate mass determination of the parent compound and its fragments, aiding in structural elucidation and the identification of unknown metabolites. nih.gov LC-MS/MS has been effectively used for the analysis of various microbial metabolites and for screening bioactive compounds in plant extracts. dtu.dkmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS. nih.gov Although derivatization is necessary for non-volatile compounds, GC-MS provides high specificity and sensitivity, with extensive mass spectral libraries available for compound identification. nih.gov This technique is widely used in metabolomics and for the identification of volatile and semi-volatile organic compounds. nih.govresearchgate.net

Interactive Data Table: Comparison of Hyphenated Techniques

| Technique | Advantages | Disadvantages | Applications |

| LC-MS/MS | High sensitivity and specificity, suitable for non-volatile compounds, enables metabolite identification. nih.gov | Matrix effects can be a challenge. | Trace analysis, metabolomics, pharmacokinetic studies. nih.govdtu.dk |

| GC-MS | High separation efficiency, extensive spectral libraries for identification. nih.gov | Requires derivatization for non-volatile compounds. nih.gov | Metabolomics, analysis of volatile and semi-volatile compounds. nih.govresearchgate.net |

Spectrophotometric and Electrochemical Methods for Specific Applications

While chromatographic techniques are the most common, spectrophotometric and electrochemical methods can also be employed for the analysis of this compound in specific contexts.

Spectrophotometric methods , based on the inherent UV absorbance of the compound, can be used for simple and rapid quantification in solutions where interfering substances are not present. This approach is often used for preliminary analysis or in quality control settings where the sample matrix is well-defined.

Electrochemical methods can offer high sensitivity and are particularly suited for compounds that can be easily oxidized or reduced. The nitro group in this compound is electrochemically active, making it a potential target for detection using techniques like voltammetry. These methods can be advantageous due to their portability and lower cost compared to chromatographic systems, making them suitable for in-field or screening applications.

Future Research Directions and Unexplored Avenues for 2,4 Dichloro 3 Nitrobenzoic Acid Research

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 2,4-dichloro-3-nitrobenzoic acid typically involves the nitration of 2,4-dichlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids. While effective, this method presents environmental and safety concerns associated with the use of strong acids and the generation of hazardous waste. Future research should focus on developing greener and more sustainable synthetic pathways.

One promising avenue is the exploration of green catalysts . For instance, the development of solid acid catalysts or supported metal nanoparticles could offer alternatives to corrosive liquid acids. Research into catalysts based on copper, silver, and gold nanoparticles has shown potential for the reduction of nitro groups, a key reaction in the chemistry of this compound. nih.govnih.gov Investigating similar catalytic systems for the nitration step could lead to milder reaction conditions and improved selectivity.

The use of alternative energy sources such as photocatalysis and electrochemistry presents another exciting frontier. Visible-light-induced transformations of halogenated compounds are an emerging area of organic synthesis. rsc.org Exploring photocatalytic methods for the synthesis of this compound could significantly reduce the energy consumption and environmental footprint of the process. mdpi.com Similarly, halogen-mediated electrochemical synthesis offers a reagent-free approach to halogenation and other transformations. rsc.org

Furthermore, the investigation of biocatalytic methods could provide highly selective and environmentally benign synthetic routes. While currently underexplored for this specific compound, the use of enzymes or whole microorganisms for aromatic nitration or halogenation is a growing field of interest. nih.gov

Finally, the adoption of sustainable solvents is crucial. Research into the use of biomass-derived solvents, ionic liquids, or supercritical fluids could replace hazardous organic solvents traditionally used in synthesis and purification processes. nih.govmdpi.comunibo.it

A comparative overview of potential sustainable synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Green Catalysis | Milder reaction conditions, higher selectivity, catalyst recyclability. | Catalyst deactivation, cost of noble metal catalysts. |

| Photocatalysis | Use of renewable energy, ambient reaction conditions. | Catalyst stability, quantum yield optimization. |

| Electrochemistry | Reagent-free synthesis, precise control over reaction parameters. | Electrode material stability, scalability of the process. |

| Biocatalysis | High selectivity, use of renewable resources, mild conditions. | Enzyme stability and activity, substrate scope limitations. |

| Sustainable Solvents | Reduced toxicity and environmental impact, potential for improved reaction rates. | Solvent recovery and recycling, compatibility with reaction conditions. |

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and designing new applications. The mechanism of electrophilic aromatic nitration, a fundamental reaction for its synthesis, has been extensively studied and continues to be a subject of interest. nih.govmasterorganicchemistry.comyoutube.comyoutube.com Future research could focus on the specific kinetics and regioselectivity of the nitration of 2,4-dichlorobenzene under various conditions. rsc.org

Computational modeling and simulation will play a pivotal role in this area. Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition states, and understand the electronic effects of the chloro and nitro substituents on the reactivity of the aromatic ring. nih.gov Such studies can provide valuable insights that are difficult to obtain through experimental methods alone.

Advanced spectroscopic techniques can be utilized to detect and characterize transient intermediates in the reactions of this compound. Techniques such as time-resolved spectroscopy and in-situ NMR can provide direct evidence for the formation of species like the Wheland intermediate (σ-complex) during nitration. nih.gov

Furthermore, mechanistic studies on the various reactions that this compound can undergo, such as nucleophilic aromatic substitution, reduction of the nitro group, and esterification, are also warranted. For instance, understanding the mechanism of nitro group reduction under different catalytic systems (e.g., hydrogenation with Pd/C or Raney nickel, or using metals like Fe or Sn in acidic media) can lead to the development of more selective and efficient methods for the synthesis of its amino derivatives. commonorganicchemistry.commasterorganicchemistry.comunimi.it

Exploration of Emerging Applications in Functional Materials or Chemical Engineering

The unique structure of this compound, featuring a carboxylic acid group, a nitro group, and two chlorine atoms on an aromatic ring, makes it an attractive building block for novel functional materials.

One area of significant potential is in the development of metal-organic frameworks (MOFs) . The nitro group can enhance the Lewis acidity and create specific interactions within the framework, making these materials promising for applications in gas storage (e.g., CO2 capture), catalysis, and separation. researchgate.netscispace.commdpi.comnih.govresearcher.life Research could focus on synthesizing novel MOFs using this compound as a linker and evaluating their performance in these applications.

Another emerging application is in the field of chemical sensors . The electron-withdrawing nature of the nitro and chloro groups can influence the electronic properties of molecules, making them suitable for use in chemosensors for the detection of various analytes, including toxic materials or chemical warfare agents. mdpi.comresearchgate.netrsc.org Future work could involve incorporating this compound into sensor arrays or as a functional component in electrochemical or fluorescent sensors.

In the realm of polymer chemistry , this compound could serve as a monomer or a precursor for the synthesis of specialty polymers. For example, its derivatives could be used to create conductive polymers or materials with specific optical or thermal properties.

The table below outlines potential emerging applications and the role of this compound.

| Application Area | Role of this compound | Potential Benefits |

| Metal-Organic Frameworks (MOFs) | Organic linker | Enhanced gas adsorption, catalytic activity, and selectivity. |

| Chemical Sensors | Functional component | High sensitivity and selectivity for specific analytes. |

| Specialty Polymers | Monomer or precursor | Tailored electronic, optical, or thermal properties. |

| Conductive Materials | Building block for conductive polymers | Development of novel electronic materials. |

Integration within Green Chemistry Principles and Methodologies

The future of chemical research and manufacturing is intrinsically linked to the principles of green chemistry. Integrating these principles into all aspects of the life cycle of this compound is a critical future research direction.

A key aspect of this is conducting a comprehensive Life Cycle Assessment (LCA) for the synthesis and application of this compound. mdpi.comsemanticscholar.orgfrontiersin.orgnih.govresearchgate.net LCA provides a quantitative evaluation of the environmental impacts associated with a product or process, from raw material extraction to final disposal. This allows for the identification of environmental hotspots and guides the development of more sustainable alternatives.

Research should also focus on minimizing waste generation by optimizing atom economy in synthetic processes. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

The development of catalytic reduction methods for the nitro group that utilize environmentally benign reducing agents and catalysts is another important area. nih.govnih.govunimi.it Moving away from stoichiometric metal reductants towards catalytic hydrogenation or transfer hydrogenation with recyclable catalysts aligns with green chemistry principles. commonorganicchemistry.commasterorganicchemistry.com

Furthermore, designing chemical products based on this compound that are biodegradable or can be easily recycled after their intended use is a long-term goal. This involves considering the entire life cycle of the molecule and its derivatives during the design phase.

The following table summarizes the key areas for integrating green chemistry principles into the research of this compound.

| Green Chemistry Principle | Application to this compound | Research Focus |

| Life Cycle Assessment (LCA) | Quantify environmental impact of synthesis and use. | Develop LCA models for different synthetic routes and applications. |

| Atom Economy | Maximize incorporation of reactant atoms into the product. | Design new synthetic pathways with higher atom economy. |

| Catalysis | Replace stoichiometric reagents with catalytic alternatives. | Develop recyclable catalysts for nitration and nitro group reduction. |

| Benign Solvents | Replace hazardous organic solvents. | Investigate the use of water, biomass-derived solvents, or ionic liquids. |

| Design for Degradation | Create products that break down into innocuous substances. | Study the biodegradability of derivatives and design for easier degradation. |

Q & A

Basic Research Questions

Q. What are the common synthesis methods for 2,4-dichloro-3-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration and halogenation steps. A plausible route starts with benzoic acid derivatives, where nitration at the meta position and subsequent chlorination at ortho and para positions are critical. For example, nitration of 2,4-dichlorobenzoic acid using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can yield the nitro derivative. Optimization includes:

- Monitoring reaction progress via TLC or HPLC to avoid over-nitration.

- Adjusting stoichiometry of chlorinating agents (e.g., Cl₂ or SOCl₂) to minimize byproducts.

- Purification via recrystallization using ethanol/water mixtures to achieve ≥98% purity .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodological Answer :

- Spectroscopy :

- FT-IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretching) and carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch) groups.

- ¹H/¹³C NMR : Absence of extraneous peaks indicates purity. For example, aromatic protons appear as distinct multiplets in δ 7.5–8.5 ppm.

- Chromatography :

- Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Retention time consistency vs. standards ensures purity .

- Elemental Analysis : Match experimental C, H, N, Cl percentages to theoretical values (e.g., C: 41.72%, H: 1.99%, N: 6.95%, Cl: 35.18%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during derivative synthesis (e.g., esterification) of this compound under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., hydrolysis vs. esterification). Systematic approaches include:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) vs. Brønsted acids (H₂SO₄) to favor esterification over side reactions.

- Solvent Polarity Control : Use aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and reduce hydrolysis.

- Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify optimal timepoints for quenching .

- Statistical Optimization : Employ Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent ratios .

Q. How can computational chemistry predict the reactivity and stability of this compound in different solvents?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potential maps, and partial charges. These predict electrophilic/nucleophilic sites (e.g., nitro group reactivity).

- Solvent Effect Modeling : Apply COSMO-RS to simulate solvation free energies in polar (water) vs. non-polar (toluene) solvents, correlating with experimental solubility data.

- MD Simulations : Analyze hydrogen-bonding networks in aqueous environments to assess hydrolytic stability .

Q. What crystallographic tools are recommended for resolving structural ambiguities in this compound complexes?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Structure Solution : Employ SHELXT for direct methods or SHELXD for heavy-atom phasing.

- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters. Validate using CCDC Mercury for hydrogen-bonding networks and π-stacking interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.